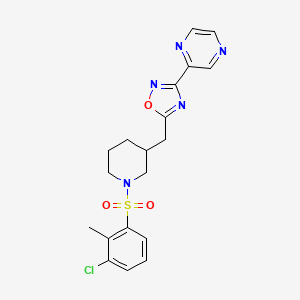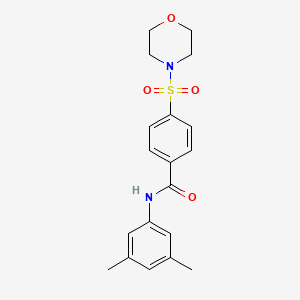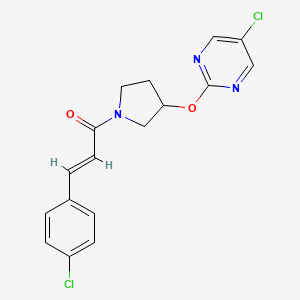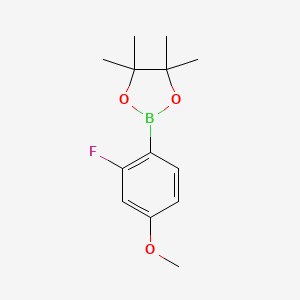
5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20ClN5O3S and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Compounds related to 5-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole have shown promise in antimicrobial and antitubercular applications. A study explored the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives and evaluated their antimicrobial as well as antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) suggest potential antitubercular agents, with some compounds displaying significant antibacterial activity against various strains including E. coli, P. aeruginosa, S. aureus, and S. pyogenes (Shingare et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Research into 1,3,4-oxadiazole bearing compounds, closely related to the chemical , has highlighted their biological activities. One such study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, evaluated for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies aimed to find ligand-BChE binding affinity and orientation, identifying amino acid residues crucial for binding, indicating potential therapeutic uses in neurodegenerative diseases (Khalid et al., 2016).
Insecticidal Activity
Anthranilic diamides analogs containing 1,3,4-oxadiazole rings, including modifications to the core structure of interest, have been synthesized and evaluated for insecticidal activities against the diamondback moth (Plutella xylostella). Some compounds exhibited promising insecticidal activities, suggesting potential applications in agricultural pest management (Qi et al., 2014).
Anticancer Agents
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. The study involved the synthesis of various compounds and their evaluation against cancer cell lines, identifying several with potent anticancer activity. This research opens up possibilities for developing new anticancer therapies (Rehman et al., 2018).
Alzheimer’s Disease Treatment
A series of N-substituted derivatives aimed at treating Alzheimer's disease was synthesized, focusing on enzyme inhibition against acetyl cholinesterase (AChE). The study suggests the potential of these compounds as new drug candidates for Alzheimer’s disease, supported by enzyme inhibition activity and hemolytic activity evaluations, indicating a path toward therapeutic applications (Rehman et al., 2018).
Propriétés
IUPAC Name |
5-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3S/c1-13-15(20)5-2-6-17(13)29(26,27)25-9-3-4-14(12-25)10-18-23-19(24-28-18)16-11-21-7-8-22-16/h2,5-8,11,14H,3-4,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKKFSVNZBCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Bromophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2781295.png)
![N-(3-acetylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2781296.png)

![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)


![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2781316.png)